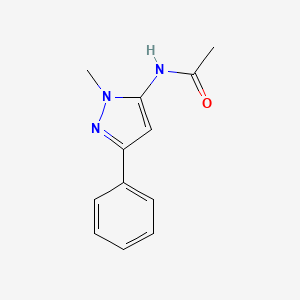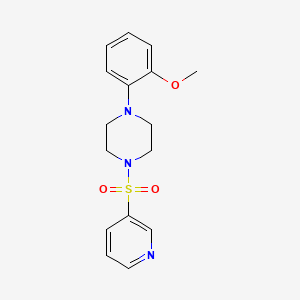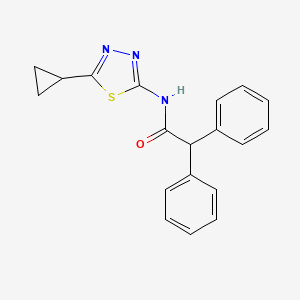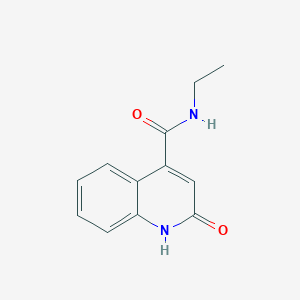![molecular formula C12H11NO4 B7467723 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467723.png)
5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid, also known as MOCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. MOCA is a heterocyclic organic compound that contains both an oxazole and a carboxylic acid functional group.
Mechanism of Action
The mechanism of action of 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid is not fully understood. However, it has been suggested that 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid has also been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body.
Biochemical and Physiological Effects:
5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antimicrobial activity. 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid has also been found to have antioxidant properties and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid in lab experiments is its low toxicity. 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid has been found to have low toxicity in animal studies, making it a safe compound to use in lab experiments. However, one of the limitations of using 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid. One area of research is the development of new synthesis methods that can improve the yield and purity of 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid. Another area of research is the investigation of the mechanism of action of 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid, which can help to identify new therapeutic targets for cancer and inflammatory diseases. Furthermore, the potential applications of 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid in material science and agriculture need to be explored in more detail. Overall, 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid is a promising compound that has the potential to be used in a variety of applications.
Synthesis Methods
5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid can be synthesized through a multistep process that involves the reaction of 2-methylphenol with ethyl bromoacetate to form 2-methylphenyl 2-bromoacetate. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-methylphenyl 2-hydroxyacetohydroxamate. The final step involves the cyclization of this intermediate with phosphorus oxychloride to form 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid.
Scientific Research Applications
5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid has also been shown to have anti-inflammatory properties and can be used to treat various inflammatory diseases such as rheumatoid arthritis and psoriasis. In addition, 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid has been found to have antimicrobial properties and can be used as a disinfectant.
properties
IUPAC Name |
5-[(2-methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-8-4-2-3-5-11(8)16-7-9-6-10(12(14)15)13-17-9/h2-6H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHZFAHJRDJULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC(=NO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467686.png)

![N-[3-[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propoxy]phenyl]acetamide](/img/structure/B7467715.png)

![5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467738.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7467746.png)

![4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7467751.png)
![N-[4-(difluoromethoxy)phenyl]-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7467765.png)